(R)-(+)-Dropropizine-d4
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Overview
Description
®-(+)-Dropropizine-d4 is a deuterated form of ®-(+)-Dropropizine, a compound known for its antitussive (cough suppressant) properties. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Dropropizine-d4 typically involves the incorporation of deuterium atoms into the molecular structure of ®-(+)-Dropropizine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of ®-(+)-Dropropizine-d4 may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process must be carefully controlled to ensure high purity and consistent incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Dropropizine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(+)-Dropropizine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of ®-(+)-Dropropizine.
Biology: Helps in understanding the biological interactions and effects of ®-(+)-Dropropizine at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of ®-(+)-Dropropizine.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of ®-(+)-Dropropizine-d4 is similar to that of ®-(+)-Dropropizine. It acts as a cough suppressant by inhibiting the cough reflex. The molecular targets and pathways involved include:
Central Nervous System: The compound acts on the central nervous system to reduce the sensitivity of the cough reflex.
Receptor Binding: It may interact with specific receptors in the brain that modulate cough reflex pathways.
Comparison with Similar Compounds
Similar Compounds
®-(+)-Dropropizine: The non-deuterated form of the compound.
Levodropropizine: Another isomer with similar antitussive properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Uniqueness
®-(+)-Dropropizine-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that aids in the precise tracking and analysis of the compound in biological systems.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
240.33 g/mol |
IUPAC Name |
(2R)-3-(2,2,6,6-tetradeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m1/s1/i6D2,7D2 |
InChI Key |
PTVWPYVOOKLBCG-UKJYBGCBSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C[C@H](CO)O)([2H])[2H])C2=CC=CC=C2)[2H] |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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